molecular formula C21H23ClN2O B12635391 (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 934005-20-6

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B12635391
CAS No.: 934005-20-6
M. Wt: 354.9 g/mol
InChI Key: DBFMKJILBHJILL-ZUOKHONESA-N
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Description

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by reacting a suitable aniline derivative with a cyclizing agent under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced at the 6-position of the carbazole core through a chlorination reaction. This can be done using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the (4-methoxyphenyl)ethyl Group: The (4-methoxyphenyl)ethyl group is introduced through a Friedel-Crafts alkylation reaction. This involves reacting the carbazole derivative with (4-methoxyphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Amine Group: The final step involves the introduction of the amine group at the 1-position of the carbazole core. This can be achieved through a reductive amination reaction using a suitable amine precursor and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imine or nitroso derivatives.

    Reduction: Reduction reactions can be performed on the carbazole core or the amine group, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Acylation: The amine group can undergo acylation reactions to form amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Acylation: Acyl chlorides or anhydrides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Imine or nitroso derivatives.

    Reduction: Reduced carbazole or amine derivatives.

    Substitution: Substituted carbazole derivatives.

    Acylation: Amide derivatives.

Scientific Research Applications

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-6-chloro-N-[(1R)-1-(4-hydroxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • (1R)-6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • (1R)-6-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Uniqueness

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of the (4-methoxyphenyl)ethyl group, which imparts specific electronic and steric properties to the molecule. This structural feature can influence the compound’s reactivity, biological activity, and overall pharmacokinetic profile, making it distinct from other similar compounds.

Properties

CAS No.

934005-20-6

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine

InChI

InChI=1S/C21H23ClN2O/c1-13(14-6-9-16(25-2)10-7-14)23-20-5-3-4-17-18-12-15(22)8-11-19(18)24-21(17)20/h6-13,20,23-24H,3-5H2,1-2H3/t13-,20-/m1/s1

InChI Key

DBFMKJILBHJILL-ZUOKHONESA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N[C@@H]2CCCC3=C2NC4=C3C=C(C=C4)Cl

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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